diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate
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Overview
Description
Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions, such as condensation and substitution, to form the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. For example, the use of triethylamine as a catalyst in a boiling mixture of ethanol and dimethylformamide has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl [6-amino-5-cyano-4-(2-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate: Similar structure but with a different position of the nitro group.
Diethyl [6-amino-5-cyano-4-(3-cyanophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate: Similar structure but with a cyano group instead of a nitro group.
Uniqueness
Diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H22N3O6P |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-amino-5-diethoxyphosphoryl-4-(3-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H22N3O6P/c1-3-29-32(28,30-4-2)21-19(16-11-8-12-17(13-16)25(26)27)18(14-23)22(24)31-20(21)15-9-6-5-7-10-15/h5-13,19H,3-4,24H2,1-2H3 |
InChI Key |
OVVAIXOIAXMJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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